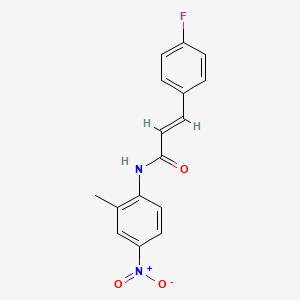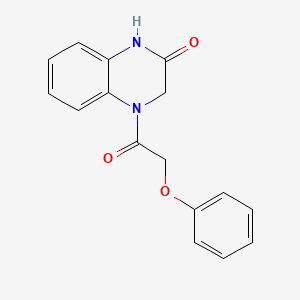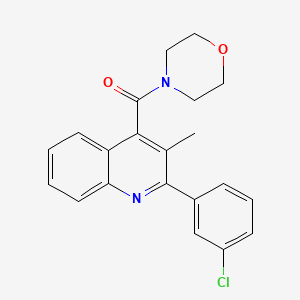
3-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It is widely used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is not fully understood. However, it is believed to interact with proteins and enzymes by forming covalent bonds with them. This interaction results in changes in the conformation and activity of the protein or enzyme.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases and lipases. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide in lab experiments is its fluorescent properties. It can be used as a fluorescent probe for the detection of protein conformational changes, which is a valuable tool in protein research. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments.
One of the limitations of using 3-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide in lab experiments is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the use of 3-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide in scientific research. One potential direction is the development of new fluorescent probes based on this compound. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in drug discovery and development. Finally, more studies are needed to determine the toxicity and safety of this compound in different experimental settings.
Métodos De Síntesis
The synthesis of 3-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide involves the reaction of 4-fluoroaniline and 2-methyl-4-nitroaniline with acryloyl chloride in the presence of triethylamine. The reaction is carried out under reflux in dichloromethane for several hours. The resulting product is purified by column chromatography to obtain pure 3-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has various scientific research applications. It is used as a fluorescent probe for the detection of protein conformational changes. It is also used as a ligand for the isolation and purification of proteins. Additionally, it is used in the study of enzyme kinetics and inhibition.
Propiedades
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-11-10-14(19(21)22)7-8-15(11)18-16(20)9-4-12-2-5-13(17)6-3-12/h2-10H,1H3,(H,18,20)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGJZNFKEQFUFC-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5312917.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B5312925.png)
![N'-(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B5312926.png)

![4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5312940.png)


![1-(benzylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5312968.png)
![N,5,7-trimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5312973.png)

![2-[(6-bromo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5312992.png)
![N-[1-(4-sec-butylphenyl)propyl]propanamide](/img/structure/B5313000.png)
![2,5-dimethyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5313007.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5313011.png)